

"10-Decarbomethoxyaclacinomycin A molecular weight and formula"

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Compound of Interest

Compound Name: 10-Decarbomethoxyaclacinomycin
A
Cat. No.: B15563059

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In-Depth Technical Guide: 10-Decarbomethoxyaclacinomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **10-Decarbomethoxyaclacinomycin A**, an anthracycline antibiotic. The document details its physicochemical properties, including molecular weight and chemical formula, and summarizes its biological activity. This guide is intended to serve as a foundational resource for researchers and professionals involved in antibiotic research and drug development, offering available data and outlining general experimental protocols relevant to its study.

Physicochemical Properties

10-Decarbomethoxyaclacinomycin A is a complex organic molecule belonging to the anthracycline class of antibiotics. Its fundamental properties are summarized in the table below.

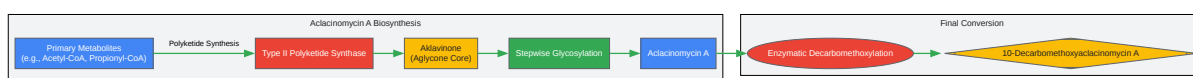
Property	Value	Citation
Molecular Formula	C40H51NO13	[1]
Molecular Weight	753.83 g/mol	[1]
CAS Number	76264-91-0	[1]

Biological Activity and Production

10-Decarbomethoxyaclacinomycin A is recognized as an anthracycline antibiotic with established antibacterial properties.[1] It is a secondary metabolite produced by a mutant strain of the bacterium *Streptomyces galilaeus*, specifically the MA144-Mlt mutant strain KE303.[1]

Biosynthesis

The biosynthesis of **10-Decarbomethoxyaclacinomycin A** is a multi-step enzymatic process originating from the general aclacinomycin pathway in *Streptomyces galilaeus*. The core of the molecule is assembled through a type II polyketide synthase (PKS) pathway. This is followed by a series of post-PKS modifications, including glycosylation steps where sugar moieties are attached. The final step in the formation of **10-Decarbomethoxyaclacinomycin A** from its immediate precursor, aclacinomycin A, involves the enzymatic removal of the carbomethoxy group at the C-10 position.



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Biosynthesis of **10-Decarbomethoxyaclacinomycin A**

Experimental Protocols

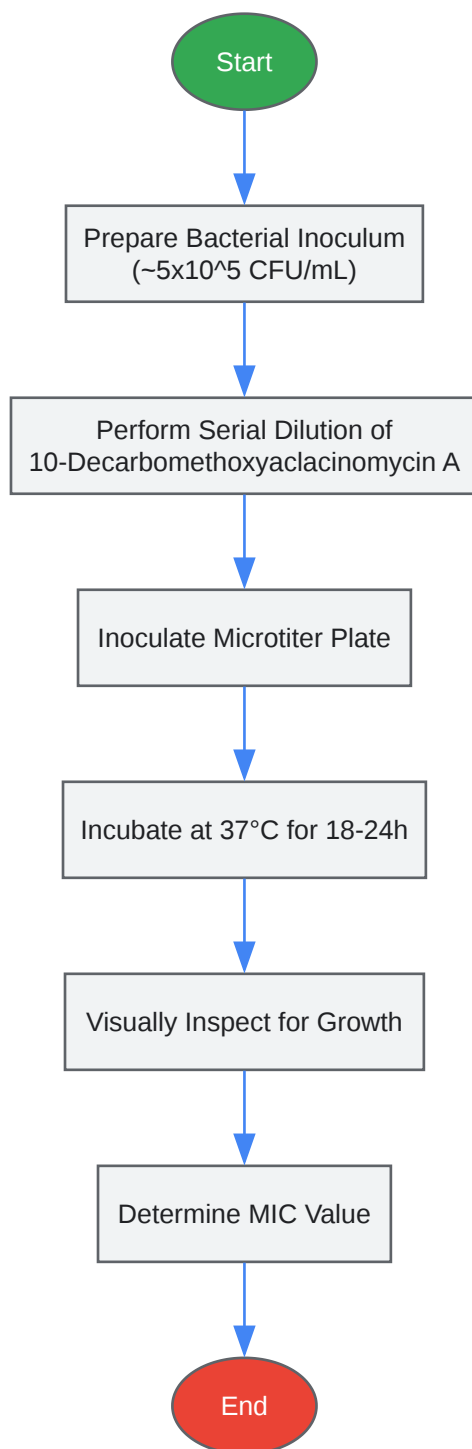
While specific experimental data for **10-Decarbomethoxyaclacinomycin A** is not extensively available in the public domain, its classification as an antibiotic suggests that its biological activity can be characterized using standard microbiological and cell-based assays. The following are generalized protocols that are broadly applicable for the evaluation of novel antibiotics.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.

Protocol:

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution of the Compound:** **10-Decarbomethoxyaclacinomycin A** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **Data Analysis:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.



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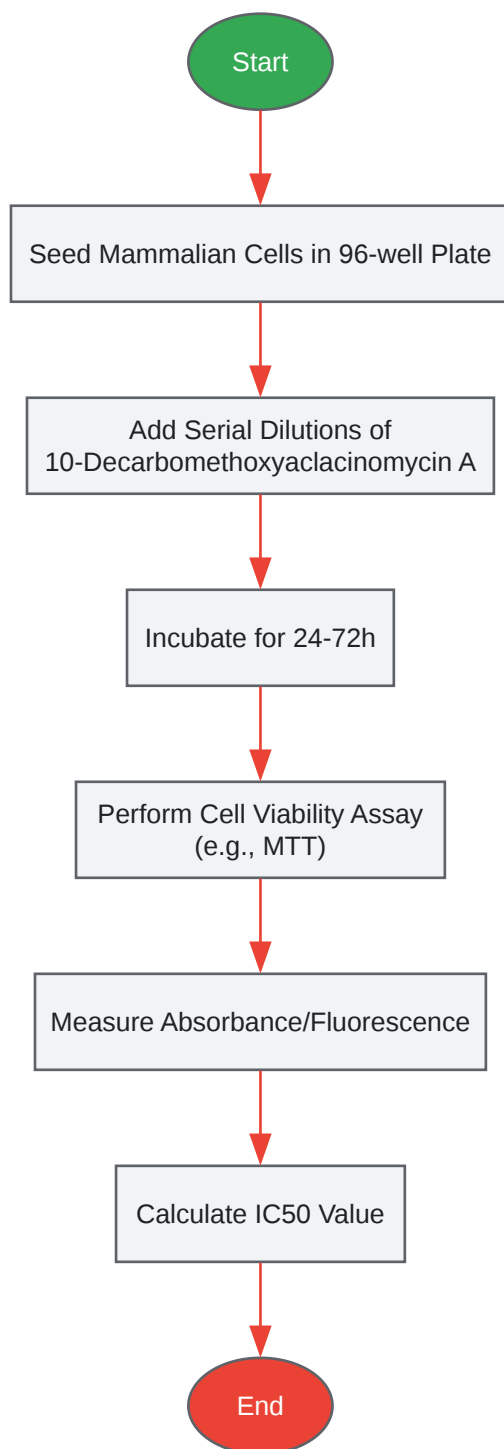
Minimum Inhibitory Concentration (MIC) Assay Workflow

Cytotoxicity: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For potential therapeutics, it is crucial to assess cytotoxicity against mammalian cell lines.

Protocol:

- **Cell Culture:** A suitable mammalian cell line (e.g., HeLa, HEK293) is cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cultured cells are treated with various concentrations of **10-Decarbomethoxyaclacinomycin A**.
- **Incubation:** The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- **Viability Assay:** Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
- **Data Analysis:** The absorbance or fluorescence is measured, and the IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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IC50 Determination Workflow

Conclusion

10-Decarbomethoxyaclacinomycin A represents a member of the well-established anthracycline family of antibiotics. While its fundamental chemical properties are known, a detailed public record of its specific biological activity, including a comprehensive antibacterial spectrum and cytotoxicity profiles, remains to be fully elucidated. The experimental frameworks provided in this guide offer standard methodologies for the further investigation of this and other novel antibiotic compounds, providing a basis for future research and development endeavors.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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